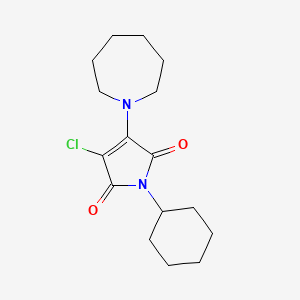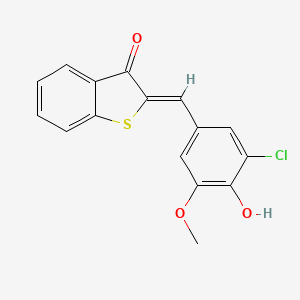![molecular formula C20H11FO3 B5525522 2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar indene-dione compounds involves reactions under specific conditions. For instance, a related compound was synthesized using a reaction of certain precursors in ethanol in the presence of pyridine, as reported by Asiri and Khan (2011) (Asiri & Khan, 2011).
Molecular Structure Analysis
- The molecular structure of similar compounds has been confirmed through various spectroscopic methods and X-ray crystallography. For example, Barakat et al. (2016) used these methods to confirm the structure of a related compound (Barakat et al., 2016).
Chemical Reactions and Properties
- Compounds like 2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can participate in various chemical reactions. For instance, Li et al. (2005) described the synthesis of isomeric compounds through different chemical reactions (Li et al., 2005).
Physical Properties Analysis
- The physical properties of similar compounds are often determined through techniques like X-ray diffraction. For example, a study by a group of researchers in 2007 analyzed the crystal structure of a related compound, providing insights into its physical properties (Author, 2007).
Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
- The compound has been studied in the context of organometallic chemistry, particularly in the synthesis and characterization of group 4 metallocenes with hetaryl substituents at their π-ligands. Such compounds, including zirconocene systems, have shown potential in catalysis, specifically in producing elastomeric polypropylene using the Ziegler-Natta polymerization process (Dreier et al., 2001).
Materials Science
- In materials science, derivatives of this compound have been explored for their piezochromic, acidochromic, solvent-induced emission changes, and aggregation-induced emission characteristics. These properties are critical for developing smart materials and sensors, indicating the compound's utility in creating stimuli-responsive systems (Lei et al., 2016).
Organic Electronics
- The compound's derivatives have been integrated into organic electronic devices, notably in polymer solar cells, where they serve as electron-cascade acceptors. This application highlights their role in enhancing the efficiency of organic photovoltaic devices by improving charge transfer at the donor/acceptor interface and optimizing open-circuit voltage (VOC) (Cheng et al., 2014).
Synthetic Organic Chemistry
- In synthetic organic chemistry, the structural motif of 2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been employed in the palladium-catalyzed carbonylative annulation reactions. This method utilizes aryl formates as a CO source to synthesize indene-1,3(2H)-dione derivatives, offering a broad substrate scope and high yields, which is valuable for constructing complex organic molecules (Zhang et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO3/c21-13-7-5-12(6-8-13)18-10-9-14(24-18)11-17-19(22)15-3-1-2-4-16(15)20(17)23/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVGAVVGPMXOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indan-1,3-dione, 2-[5-(4-fluorophenyl)furan-2-ylmethylene]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)


![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)
![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
